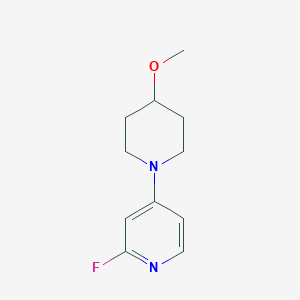

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine

Overview

Description

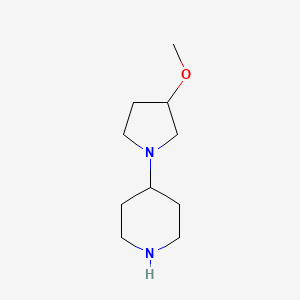

2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine (2F4MP) is a synthetic organic compound that has been studied for its potential applications in the lab. It is a derivative of the pyridine ring and contains a fluoro group and a methoxy group. 2F4MP is a versatile compound that can be used as a building block for the synthesis of more complex molecules. It has been studied for its potential applications in the field of medicinal chemistry, as it has been found to possess biochemical and physiological effects.

Scientific Research Applications

Deprotometalation and Functionalization of Substituted Pyridines

Research conducted by Hedidi et al. (2016) on methoxy- and fluoro-pyridines, including compounds structurally related to 2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine, focuses on deprotometalation processes. These processes allow for the efficient functionalization of pyridines at specific positions, a crucial step in the synthesis of complex molecules for pharmacological studies and material science. The regioselectivities obtained provide insights into designing new synthetic routes for derivatives of this compound for potential applications in drug development and molecular engineering (Hedidi et al., 2016).

Synthesis of c-Met Kinase Inhibitors

Caballero et al. (2011) performed docking and quantitative structure–activity relationship (QSAR) studies on derivatives of pyridines, including structures analogous to this compound. These studies aim to understand the molecular features contributing to high inhibitory activity against c-Met kinase, a critical target in cancer therapy. The research suggests that modifications of the pyridine ring can significantly impact the biological activity of these molecules, providing a pathway for designing new anticancer agents (Caballero et al., 2011).

Selective Fluorination and Molecular Transformation

Zhou et al. (2018) discussed the selective fluorination of 4-substituted 2-aminopyridines, which is relevant for compounds like this compound. This method provides a strategy for introducing fluorine atoms into pyridine derivatives, enhancing their physicochemical properties for further pharmaceutical and chemical applications. Such transformations are crucial for developing new materials and drugs with improved performance (Zhou et al., 2018).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, which indirectly relates to the chemical properties of this compound. Although this specific compound was not studied, the research on piperidine derivatives highlights the potential of similar compounds in corrosion inhibition, which is valuable in materials science and engineering (Kaya et al., 2016).

Electrochemical Synthesis for Organic Fluorination

Fang et al. (2004) demonstrated the electrochemical fluorination of pyridine to synthesize 4-fluoropyridine, a process potentially applicable to the synthesis of this compound. This method offers a mild and efficient route for introducing fluorine into organic molecules, essential for developing pharmaceuticals and agrochemicals with enhanced properties (Fang et al., 2004).

Mechanism of Action

Target of Action

The compound belongs to the class of fluoropyridines . Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of fluoropyridines generally depends on their specific structure and the nature of any additional functional groups present. The presence of a fluorine atom can enhance the ability of the compound to penetrate biological membranes, potentially altering its interaction with target molecules .

Biochemical Pathways

Fluoropyridines can participate in various biochemical reactions, depending on their specific structure and the nature of any additional functional groups. They can act as intermediates in the synthesis of more complex compounds, or they can interact directly with biological targets .

Pharmacokinetics

The pharmacokinetics of fluoropyridines can vary widely, depending on their specific structure and the nature of any additional functional groups. The presence of a fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, potentially influencing its absorption, distribution, metabolism, and excretion .

Result of Action

The specific effects of “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” would depend on its precise mode of action and the nature of its interactions with biological targets. As a fluoropyridine, it might exhibit unique biological activities related to its fluorine substitution .

Action Environment

The action of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. The presence of a fluorine atom can enhance the compound’s stability under various conditions .

properties

IUPAC Name |

2-fluoro-4-(4-methoxypiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRQHCJINFFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

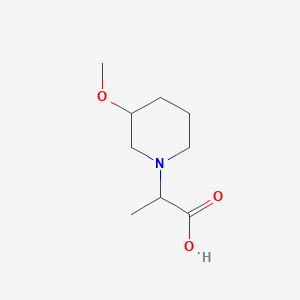

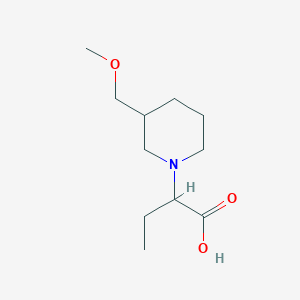

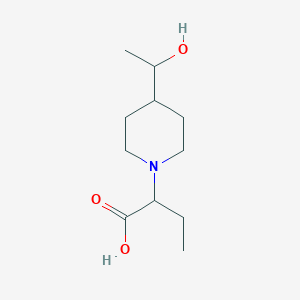

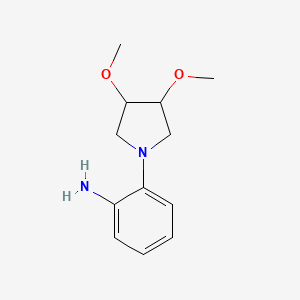

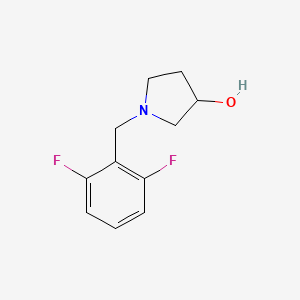

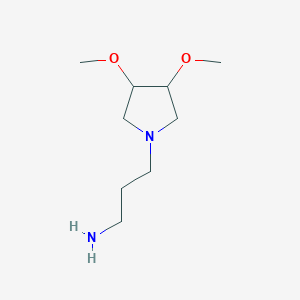

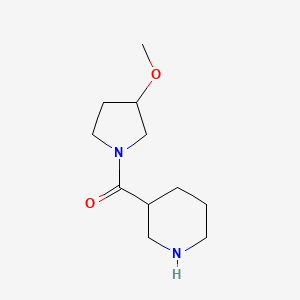

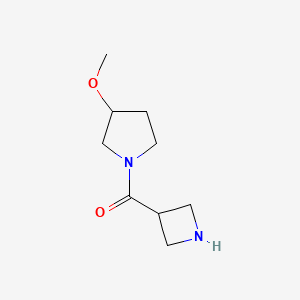

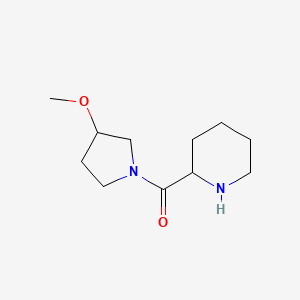

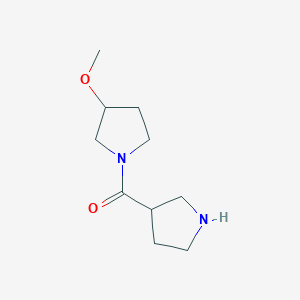

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.